Pimarane

Description

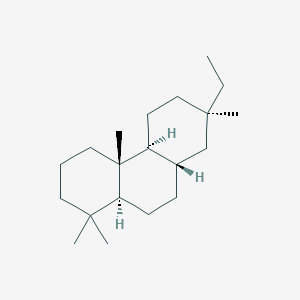

Structure

3D Structure

Properties

Molecular Formula |

C20H36 |

|---|---|

Molecular Weight |

276.5 g/mol |

IUPAC Name |

(2R,4aS,4bR,8aS,10aS)-2-ethyl-2,4b,8,8-tetramethyl-3,4,4a,5,6,7,8a,9,10,10a-decahydro-1H-phenanthrene |

InChI |

InChI=1S/C20H36/c1-6-19(4)13-10-16-15(14-19)8-9-17-18(2,3)11-7-12-20(16,17)5/h15-17H,6-14H2,1-5H3/t15-,16-,17-,19+,20+/m0/s1 |

InChI Key |

GZHFBZCDMVGRTI-HROONELDSA-N |

SMILES |

CCC1(CCC2C(C1)CCC3C2(CCCC3(C)C)C)C |

Isomeric SMILES |

CC[C@@]1(CC[C@H]2[C@H](C1)CC[C@@H]3[C@@]2(CCCC3(C)C)C)C |

Canonical SMILES |

CCC1(CCC2C(C1)CCC3C2(CCCC3(C)C)C)C |

Synonyms |

3beta-hydroxy-19-O-acetyl-pimara-8(9),15-dien-7-one pimarane |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to Pimarane Diterpenes: Natural Sources, Distribution, and Biological Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pimarane diterpenes are a class of tricyclic diterpenoids characterized by the this compound skeleton. These natural products are widely distributed in the plant and fungal kingdoms and have garnered significant interest in the scientific community due to their diverse and potent biological activities. This technical guide provides an in-depth overview of the natural sources, distribution, and underlying mechanisms of action of this compound diterpenes, with a focus on their potential for therapeutic applications.

Natural Sources and Distribution

This compound diterpenes are predominantly isolated from terrestrial plants and a wide array of fungi, including marine and endophytic species.[1][2][3] Their distribution is vast, with numerous compounds identified from various taxonomic groups.

Terrestrial Plants

A significant number of this compound diterpenes have been identified in various plant families. Notable examples include:

-

Asteraceae: Species such as Viguiera arenaria are a rich source of ent-pimarane diterpenes, including pimaradienoic acid.[4]

-

Meliaceae: This family is also known to produce this compound-type diterpenoids.

-

Nepeta adenophyta : This plant has been found to contain this compound diterpenoids with anti-inflammatory properties.[5]

Fungi

Fungi, in their vast diversity, are a prolific source of structurally unique this compound diterpenes.[1][3] Both terrestrial and marine-derived fungi have been shown to produce these compounds:

-

Eutypella sp.: This fungal genus, including species isolated from arctic and marine environments, is a notable producer of libertellenones, a series of this compound diterpenes with cytotoxic and anti-inflammatory activities.[6][7][8][9]

-

Aspergillus sp.: Various species of Aspergillus are known to synthesize this compound diterpenes.

-

Penicillium sp.: This genus is another significant fungal source of these compounds.

-

Endophytic Fungi: Fungi that reside within plant tissues are also a source of novel this compound diterpenes.

Marine Organisms

While less common than in plants and fungi, this compound diterpenes have also been isolated from marine organisms, such as soft corals and gorgonian corals.

Quantitative Data on this compound Diterpenes

The concentration and yield of this compound diterpenes can vary significantly depending on the source organism, environmental conditions, and extraction methods. The following table summarizes available quantitative data for representative this compound diterpenes.

| This compound Diterpene | Natural Source | Yield/Concentration | Reference |

| Pimaradienoic acid | Viguiera arenaria (dried roots) | ~0.36% (3.52 g from 980 g) | [4] |

| Libertellenone H | Eutypella sp. D-1 (fermentation broth) | 4.88 mg/L (with ethanol (B145695) feeding) | [7] |

Experimental Protocols

The isolation and characterization of this compound diterpenes involve a series of chromatographic and spectroscopic techniques. Below are detailed methodologies for the extraction and purification of representative this compound diterpenes.

Extraction and Isolation of Pimaradienoic Acid from Viguiera arenaria

Source Material: Air-dried tuberous roots of Viguiera arenaria.

Protocol:

-

Extraction:

-

Grind the air-dried roots into a fine powder.

-

Extract the powdered material with dichloromethane (B109758) (CH₂Cl₂) using sonication for 30 minutes.[4]

-

Filter the extract and concentrate under reduced pressure to obtain the crude extract.

-

-

Solvent Partitioning:

-

Suspend the crude extract in a methanol (B129727):water (MeOH:H₂O, 9:1 v/v) mixture.[4]

-

Perform liquid-liquid partitioning against hexane (B92381) to remove nonpolar compounds.

-

Subsequently, partition the aqueous methanol phase with dichloromethane to extract the diterpenes.[4]

-

Concentrate the dichloromethane phase to yield the this compound-rich fraction.

-

-

Chromatographic Purification:

-

Subject the this compound-rich fraction to vacuum liquid chromatography (VLC) on silica (B1680970) gel, eluting with a gradient of hexane and ethyl acetate (B1210297) (EtOAc).[4]

-

Monitor the fractions by thin-layer chromatography (TLC).

-

Further purify the fractions containing pimaradienoic acid using flash chromatography with a hexane-EtOAc gradient.[4]

-

If necessary, perform preparative thin-layer chromatography (PTLC) using hexane-EtOAc or hexane-chloroform (CHCl₃) for final purification.[4]

-

Recrystallize the purified compound from methanol to obtain pure pimaradienoic acid.[4]

-

-

Structure Elucidation:

-

Confirm the structure of the isolated compound using spectroscopic methods, including ¹H NMR and ¹³C NMR, and by comparison with reported data.[4]

-

Fermentation, Extraction, and Isolation of Libertellenones from Eutypella sp.

Source Organism: Eutypella sp. (e.g., D-1 strain).

Protocol:

-

Fungal Fermentation:

-

Culture the Eutypella sp. strain on a suitable medium, such as Potato Dextrose Broth (PDB).[10]

-

For enhanced production of certain libertellenones like Libertellenone H, supplement the culture medium with ethanol.[7]

-

Incubate the culture under appropriate conditions (e.g., 25°C, shaking at 150 rpm) for a sufficient period (e.g., 3-4 weeks).[10]

-

-

Extraction:

-

Separate the fungal mycelia from the culture broth by filtration.

-

Extract the culture broth with an equal volume of ethyl acetate (EtOAc) three times.[11]

-

Combine the organic extracts and concentrate under reduced pressure to yield the crude extract.

-

-

Chromatographic Purification:

-

Subject the crude extract to silica gel column chromatography, eluting with a gradient of petroleum ether and ethyl acetate.[11]

-

Monitor the fractions by TLC.

-

Further purify the fractions containing libertellenones using reverse-phase chromatography (e.g., ODS) with a methanol-water gradient.[11]

-

Perform final purification of individual libertellenones by High-Performance Liquid Chromatography (HPLC) on a C18 column with an appropriate solvent system (e.g., acetonitrile/water or methanol/water).[11]

-

-

Structure Elucidation:

-

Characterize the purified compounds using spectroscopic techniques, including High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HMBC, HSQC).

-

Signaling Pathways and Mechanisms of Action

This compound diterpenes exert their biological effects through the modulation of key cellular signaling pathways. Their anti-inflammatory and cytotoxic activities are of particular interest for drug development.

Anti-inflammatory Activity: Inhibition of the NF-κB Pathway

Pimaradienoic acid has been shown to exhibit significant anti-inflammatory effects by targeting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][12][13]

As depicted in Figure 1, pro-inflammatory stimuli like lipopolysaccharide (LPS) activate the IκB kinase (IKK) complex, which in turn phosphorylates the inhibitor of κB (IκBα). This phosphorylation leads to the degradation of IκBα and the release of the NF-κB dimer (p65/p50). The freed NF-κB then translocates to the nucleus, where it induces the transcription of genes encoding pro-inflammatory cytokines such as TNF-α and IL-1β. Pimaradienoic acid inhibits the activation of the IKK complex, thereby preventing the downstream signaling cascade and reducing the production of inflammatory mediators.[1][12]

Cytotoxic Activity: ROS-Mediated Apoptosis

Certain this compound diterpenes, such as libertellenone H, exhibit potent cytotoxic activity against cancer cells by inducing apoptosis through the generation of reactive oxygen species (ROS).

Figure 2 illustrates the proposed mechanism of action for libertellenone H. This this compound diterpene inhibits the thioredoxin (Trx) system, a major antioxidant system in cells. Inhibition of the Trx system leads to an accumulation of ROS, which in turn activates the c-Jun N-terminal kinase (JNK) signaling pathway.[5][14][15] Activated JNK phosphorylates the transcription factor c-Jun, which then promotes the expression of pro-apoptotic genes, ultimately leading to programmed cell death.

Conclusion

This compound diterpenes represent a structurally diverse and biologically active class of natural products with significant potential for the development of new therapeutic agents. Their widespread distribution in plants and fungi offers a rich resource for the discovery of novel compounds. The elucidation of their mechanisms of action, particularly their ability to modulate key signaling pathways involved in inflammation and cancer, provides a strong rationale for their further investigation in preclinical and clinical studies. This technical guide serves as a comprehensive resource for researchers and professionals in the field, providing foundational knowledge to facilitate future research and development efforts targeting this promising class of natural products.

References

- 1. Pimaradienoic acid inhibits inflammatory pain: inhibition of NF-κB activation and cytokine production and activation of the NO-cyclic GMP-protein kinase G-ATP-sensitive potassium channel signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Pimaradienoic Acid Inhibits Carrageenan-Induced Inflammatory Leukocyte Recruitment and Edema in Mice: Inhibition of Oxidative Stress, Nitric Oxide and Cytokine Production - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Libertellenone T, a Novel Compound Isolated from Endolichenic Fungus, Induces G2/M Phase Arrest, Apoptosis, and Autophagy by Activating the ROS/JNK Pathway in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound-Type Diterpenes with Anti-Inflammatory Activity from Arctic-Derived Fungus Eutypella sp. D-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stimulatory effect of ethanol on libertellenone H biosynthesis by Arctic fungus Eutypella sp. D-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Terpenoids and other secondary metabolites produced by the Eutypella fungi and their bioactivities [frontiersin.org]

- 10. mdpi.com [mdpi.com]

- 11. Frontiers | Eutypellaolides A–J, Sesquiterpene diversity expansion of the polar fungus Eutypella sp. D-1 [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Libertellenone T, a Novel Compound Isolated from Endolichenic Fungus, Induces G2/M Phase Arrest, Apoptosis, and Autophagy by Activating the ROS/JNK Pathway in Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pimarane Skeleton Biosynthesis Pathway in Fungi

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pimarane diterpenes are a class of tricyclic secondary metabolites found in both plants and fungi, exhibiting a wide range of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5] The unique chemical scaffolds of fungal this compound diterpenes make them attractive starting points for the development of new therapeutic agents.[2][4] This guide provides a comprehensive technical overview of the biosynthesis of the this compound skeleton in fungi, with a particular focus on the well-characterized pathway in the model organism Aspergillus nidulans. We will delve into the core enzymatic steps, the genetic organization of the biosynthetic pathway, regulatory mechanisms, and detailed experimental protocols for studying this pathway.

Core Biosynthesis Pathway of the this compound Skeleton

The biosynthesis of the this compound skeleton in fungi begins with the universal precursor for all diterpenes, geranylgeranyl diphosphate (B83284) (GGPP), which is derived from the mevalonate (B85504) pathway.[6][7] The formation of the characteristic tricyclic this compound core is a two-step cyclization reaction catalyzed by a bifunctional diterpene synthase.[2][8][9]

Step 1: Protonation-initiated Cyclization (Class II Terpene Cyclase Activity)

The first step involves the protonation-initiated cyclization of the linear GGPP molecule to form a bicyclic intermediate, ent-copalyl diphosphate (ent-CPP).[2][6] This reaction is catalyzed by the class II terpene cyclase domain of the bifunctional enzyme, which contains a conserved DxDD motif.[7][9]

Step 2: Ionization-initiated Cyclization (Class I Terpene Cyclase Activity)

The second step is an ionization-initiated cyclization of ent-CPP to form the tricyclic this compound skeleton.[2][6] This reaction is catalyzed by the class I terpene cyclase domain of the same bifunctional enzyme. This domain contains a conserved DDXXD motif responsible for binding a divalent metal ion cofactor, typically Mg2+, which facilitates the removal of the diphosphate group and initiates the second cyclization event.[7][9] In Aspergillus nidulans, this two-step process leads to the formation of ent-pimara-8(14),15-diene (B1254163).[6][8][10]

Following the formation of the initial this compound skeleton, a variety of tailoring enzymes, most notably cytochrome P450 monooxygenases, can introduce further structural diversity through oxidation, hydroxylation, and other modifications.[3][11][12][13][14] These modifications are crucial for the diverse biological activities of the final this compound diterpenoid products.

Genetic Organization and Regulation

In fungi, the genes encoding the enzymes for a specific secondary metabolite pathway are often clustered together in the genome, forming a biosynthetic gene cluster (BGC).[10] This is also the case for the this compound biosynthesis pathway in Aspergillus nidulans.

The A. nidulans this compound BGC contains the genes for:

-

HMG-CoA reductase: A key enzyme in the mevalonate pathway, providing the precursor for GGPP.[6][8][10]

-

GGPP synthase: Catalyzes the formation of GGPP from farnesyl diphosphate (FPP) and isopentenyl diphosphate (IPP).[6][8][10]

-

ent-pimara-8(14),15-diene synthase: The bifunctional diterpene synthase that forms the this compound skeleton.[2][8][9][10]

-

Cytochrome P450 monooxygenases: Responsible for the subsequent modification of the this compound skeleton.[10][11][12]

-

A pathway-specific transcription factor: A regulatory protein that controls the expression of the other genes in the cluster.[8][10]

Transcriptional Regulation

The expression of the this compound BGC in A. nidulans is controlled by a pathway-specific Zn(II)2Cys6 transcription factor named PbcR.[8][10] Overexpression of the pbcR gene has been shown to activate the entire gene cluster, leading to the production of ent-pimara-8(14),15-diene.[8][10] This provides a powerful tool for studying the pathway and for engineering fungal strains for enhanced production of this compound diterpenoids.

Quantitative Data

While specific kinetic parameters for the fungal ent-pimara-8(14),15-diene synthase are not yet available in the literature, data from related diterpene cyclases can provide an indication of their catalytic efficiency. The yields of this compound diterpenes can be significantly influenced by genetic and fermentation conditions.

| Enzyme/Product | Organism | Km (µM) | kcat (s-1) | Yield | Reference |

| ent-Copalyl diphosphate synthase (ORF2) | Streptomyces sp. strain KO-3988 | 13.7 ± 1.0 (for GGPP) | 3.3 x 10-2 | - | [15] |

| Pimara-9(11),15-diene synthase (ORF3) | Streptomyces sp. strain KO-3988 | 2.6 ± 0.2 (for ent-CDP) | 1.4 x 10-3 | - | [15] |

| ent-pimara-8(14),15-diene | Aspergillus nidulans (engineered) | - | - | 48.5% recovery (sonication), 100% recovery (ASE) | [15] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of the this compound biosynthesis pathway.

Overexpression of the PbcR Transcription Factor in Aspergillus nidulans

This protocol describes a general method for overexpressing a gene of interest in A. nidulans using a nutritionally inducible promoter, such as the alcA promoter.

Materials:

-

A. nidulans recipient strain (e.g., a strain with auxotrophic markers for selection).

-

Expression vector containing the alcA promoter (e.g., pYTU).[10]

-

pbcR gene sequence.

-

Restriction enzymes and DNA ligase.

-

Protoplasting solution (e.g., containing Glucanex 200P).

-

Transformation buffer (e.g., PEG-CaCl2 based).

-

Selective and induction media.

Procedure:

-

Plasmid Construction: Clone the pbcR gene downstream of the alcA promoter in the expression vector. This can be achieved through standard restriction digestion and ligation or by using yeast homologous recombination.[10]

-

Protoplast Preparation: Grow the A. nidulans recipient strain in liquid minimal medium. Harvest the mycelia and treat with the protoplasting solution to generate protoplasts.

-

Transformation: Incubate the protoplasts with the expression plasmid in the transformation buffer.

-

Selection of Transformants: Plate the transformed protoplasts on selective minimal medium that lacks the nutrient for which the recipient strain is auxotrophic.

-

Induction of Gene Expression: Grow the selected transformants in a medium containing a non-repressing carbon source (e.g., glycerol) and then transfer to a medium containing an inducing carbon source (e.g., ethanol (B145695) or threonine) to activate the alcA promoter and drive the overexpression of pbcR.

-

Verification of Overexpression: Confirm the increased transcription of pbcR and other genes in the this compound BGC using quantitative real-time PCR (qRT-PCR).

Enzyme Activity Assay for Diterpene Synthase

This assay is designed to measure the activity of the ent-pimara-8(14),15-diene synthase by detecting the formation of the diterpene product.

Materials:

-

Cell-free extract from a fungal strain overexpressing the diterpene synthase or purified enzyme.

-

GGPP substrate.

-

Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM KCl, 7.5 mM MgCl2, 5% glycerol, and 5 mM DTT).[1]

-

Organic solvent for extraction (e.g., hexane (B92381) or ethyl acetate).

-

GC-MS for product analysis.

Procedure:

-

Enzyme Reaction: In a microcentrifuge tube, combine the cell-free extract or purified enzyme with the assay buffer.

-

Initiate Reaction: Add GGPP to the reaction mixture to a final concentration of approximately 50 µM.[1]

-

Incubation: Incubate the reaction at 30°C for a defined period (e.g., 1-3 hours).[1]

-

Extraction: Stop the reaction by adding an equal volume of organic solvent (e.g., hexane) and vortex vigorously. Centrifuge to separate the phases.

-

Analysis: Analyze the organic phase by GC-MS to identify and quantify the ent-pimara-8(14),15-diene product.

Purification of Fungal Proteins by Affinity Chromatography

This protocol describes a general method for purifying a tagged protein (e.g., His-tagged or S-tagged) from a fungal extract.[1][16][17][18][19]

Materials:

-

Fungal mycelia expressing the tagged protein of interest.

-

Lysis buffer.

-

Affinity resin (e.g., Ni-NTA agarose (B213101) for His-tagged proteins or S-protein agarose for S-tagged proteins).[1]

-

Wash buffer.

-

Elution buffer (containing a competing agent like imidazole (B134444) for His-tags or a high salt concentration).

Procedure:

-

Cell Lysis: Disrupt the fungal mycelia in lysis buffer using methods such as grinding in liquid nitrogen or sonication to release the cellular proteins.

-

Binding: Incubate the cleared cell lysate with the affinity resin to allow the tagged protein to bind.

-

Washing: Wash the resin with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound protein from the resin using the elution buffer.

-

Analysis: Analyze the purified protein by SDS-PAGE and confirm its identity by Western blotting or mass spectrometry.

GC-MS Analysis for this compound Diterpenes

This protocol outlines a general method for the analysis of this compound diterpenes from fungal extracts using Gas Chromatography-Mass Spectrometry (GC-MS).[20][21][22][23][24]

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (e.g., with a quadrupole or ion trap analyzer).

-

Capillary column suitable for terpene analysis (e.g., HP-5MS).

Sample Preparation:

-

Extract the fungal culture (mycelia and/or broth) with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or a hexane:ethyl acetate mixture).[15]

-

Concentrate the extract under reduced pressure.

-

If necessary, derivatize the sample (e.g., silylation) to improve the volatility and chromatographic properties of the analytes.

GC-MS Conditions (Example):

-

Injector Temperature: 250°C

-

Oven Temperature Program: Start at a lower temperature (e.g., 50-80°C), ramp to a higher temperature (e.g., 280-300°C) at a controlled rate (e.g., 5-10°C/min), and hold for a few minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

MS Ion Source Temperature: 230°C

-

MS Quadrupole Temperature: 150°C

-

Scan Range: m/z 50-500

Data Analysis:

-

Identify the this compound diterpenes by comparing their retention times and mass spectra with those of authentic standards or by interpreting the fragmentation patterns.

-

Quantify the compounds by creating a calibration curve using standards of known concentrations.

Visualizations

This compound Biosynthesis Pathway

References

- 1. journals.asm.org [journals.asm.org]

- 2. Improved gene editing and fluorescent-protein tagging in Aspergillus nidulans using a Golden Gate-based CRISPR-Cas9 plasmid system - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. Mining methods and typical structural mechanisms of terpene cyclases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Genetic engineering of A. nidulans using CRISPR-Cas9 [protocols.io]

- 9. researchgate.net [researchgate.net]

- 10. Investigating Fungal Biosynthetic Pathways Using Heterologous Gene Expression: Aspergillus nidulans as a Heterologous Host - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fungal Cytochrome P450s and the P450 Complement (CYPome) of Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cytochrome P450 enzymes in the fungal kingdom - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cytochrome P450 enzymes in fungal natural product biosynthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 14. Conversion and synthesis of chemicals catalyzed by fungal cytochrome P450 monooxygenases: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Single-step affinity purification for fungal proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. conductscience.com [conductscience.com]

- 18. cube-biotech.com [cube-biotech.com]

- 19. Overview of Affinity Purification | Thermo Fisher Scientific - TW [thermofisher.com]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. phcogres.com [phcogres.com]

- 23. researchgate.net [researchgate.net]

- 24. GC-MS profiling of diterpene compounds in Mediterranean propolis from Greece - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structural Kaleidoscope of the Sea: An In-depth Technical Guide to Pimarane Diterpenes from Marine Organisms

For Researchers, Scientists, and Drug Development Professionals

The marine environment, a vast and largely unexplored frontier, harbors a staggering diversity of life that has, in turn, yielded a treasure trove of unique natural products. Among these, pimarane diterpenes, a class of tricyclic terpenoids, have emerged as a particularly promising group of bioactive compounds. Isolated from a range of marine organisms, including fungi, sponges, and corals, these molecules exhibit a remarkable structural diversity that is matched by their wide array of pharmacological activities. This technical guide provides a comprehensive overview of the structural variety, biological activities, and experimental methodologies associated with this compound diterpenes of marine origin, with a focus on their potential for drug discovery and development.

A Spectrum of Bioactivity: this compound Diterpenes in Numbers

The therapeutic potential of marine-derived this compound diterpenes is underscored by their potent biological activities against various disease models. The following table summarizes key quantitative data for a selection of these compounds, highlighting their cytotoxic and antimicrobial properties.

| Compound Name | Marine Source | Organism Type | Biological Activity | Quantitative Data (IC50/MIC) |

| Scopararane C | Marine Sediment | Fungus (Eutypella scoparia FS26) | Cytotoxicity | IC50: 35.9 µM (MCF-7)[1] |

| Scopararane D | Marine Sediment | Fungus (Eutypella scoparia FS26) | Cytotoxicity | IC50: 25.6 µM (MCF-7), 43.5 µM (SF-268), 46.1 µM (NCI-H460)[1] |

| Scopararane I | Marine Sediment | Fungus (Eutypella sp. FS46) | Cytotoxicity | IC50: 83.91 µg/mL (MCF-7), 13.59 µg/mL (NCI-H460), 25.31 µg/mL (SF-268)[1] |

| Asperolide D | Deep-sea Sediment | Fungus (Aspergillus wentii SD-310) | Antibacterial | MIC: 16 µg/mL (Edwardsiella tarda)[2] |

| Aspewentins D-L | Deep-sea Sediment | Fungus (Aspergillus wentii SD-310) | Antibacterial | MIC: 4.0 µg/mL (Edwardsiella tarda, Micrococcus luteus, Pseudomonas aeruginosa, Vibrio harveyi, V. parahemolyticus)[2] |

| Wentinoid A | Deep-sea Sediment | Fungus (Aspergillus wentii SD-310) | Antifungal | MIC: 1.0 µg/mL (Fusarium graminearum), 4.0 µg/mL (Botryosphaeria dothidea)[3] |

| Libertellenone T | Endolichenic Fungus | Fungus (Pseudoplectania sp.) | Cytotoxicity | IC50 values vary across different colorectal cancer cell lines[4] |

| Diaporthein B | Marine Slug Gut | Fungus (Penicillium sclerotiorum) | Antimycobacterial | MIC: 3.1 µg/mL (Mycobacterium tuberculosis)[5] |

From Ocean to Benchtop: Experimental Protocols

The journey from a marine organism to a purified, structurally characterized this compound diterpene is a meticulous process involving several key experimental stages. The following protocols provide a detailed overview of the typical methodologies employed.

Isolation and Purification of Scopararanes from Eutypella scoparia

This protocol is based on the methods described for the isolation of scopararanes from the marine sediment-derived fungus Eutypella scoparia FS26.[6]

a. Fungal Cultivation and Extraction:

-

The fungus Eutypella scoparia FS26 is cultured in a suitable liquid medium, such as Potato Dextrose Broth (PDB), prepared with 50% (v/v) seawater.

-

Large-scale fermentation is carried out in Fernbach flasks under static conditions at room temperature for a period of 4-6 weeks.

-

The culture broth and mycelia are separated by centrifugation or filtration.

-

The broth is exhaustively extracted with an organic solvent, typically ethyl acetate (B1210297) (EtOAc), multiple times to ensure complete extraction of secondary metabolites.

-

The mycelia are also extracted with EtOAc. The organic extracts are then combined and concentrated under reduced pressure to yield a crude extract.

b. Chromatographic Fractionation and Purification:

-

Initial Fractionation (Silica Gel Chromatography): The crude extract is subjected to vacuum liquid chromatography (VLC) or column chromatography over silica (B1680970) gel. A stepwise gradient of solvents with increasing polarity (e.g., n-hexane/EtOAc, followed by EtOAc/methanol) is used to elute different fractions.

-

Intermediate Purification (Reversed-Phase and Size-Exclusion Chromatography): Bioactive fractions, identified through preliminary screening, are further purified using a combination of chromatographic techniques.

-

Reversed-Phase Chromatography: C18 reversed-phase silica gel is commonly used with a gradient of decreasingly polar solvents (e.g., methanol (B129727)/water or acetonitrile/water).

-

Size-Exclusion Chromatography: Sephadex LH-20 is often employed with a solvent such as methanol or a mixture of dichloromethane/methanol to separate compounds based on their size.

-

-

Final Purification (High-Performance Liquid Chromatography - HPLC): The final purification of individual compounds is typically achieved using semi-preparative or preparative HPLC. A reversed-phase column (e.g., C18 or phenyl-hexyl) is used with an isocratic or gradient elution of a solvent system like methanol/water or acetonitrile/water. The eluate is monitored by a UV detector to collect pure compounds.

Structure Elucidation

The determination of the chemical structure of a purified this compound diterpene relies on a combination of spectroscopic techniques.

a. Mass Spectrometry (MS):

-

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): This technique is used to determine the accurate mass of the molecular ion, which allows for the calculation of the molecular formula.

b. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1D NMR (¹H and ¹³C): ¹H NMR provides information about the number and types of protons and their neighboring protons, while ¹³C NMR reveals the number and types of carbon atoms in the molecule.

-

2D NMR: A suite of 2D NMR experiments is crucial for establishing the complete structure:

-

COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings, revealing the connectivity of protons within a spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is essential for connecting different spin systems and establishing the carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is critical for determining the relative stereochemistry of the molecule.

-

c. Chiroptical Spectroscopy:

-

Electronic Circular Dichroism (ECD): The experimental ECD spectrum is often compared with the calculated ECD spectrum of possible stereoisomers to determine the absolute configuration of the molecule.

Visualizing the Workflow and Mechanisms

To better understand the processes involved in the study of marine this compound diterpenes, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a key signaling pathway modulated by these compounds.

Caption: A generalized experimental workflow for the isolation and identification of this compound diterpenes.

Caption: Libertellenone T induces apoptosis in cancer cells through the ROS/JNK signaling pathway.

Conclusion and Future Directions

The structural diversity of this compound diterpenes from marine organisms represents a fertile ground for the discovery of new therapeutic agents. Their potent cytotoxic and antimicrobial activities, coupled with novel mechanisms of action, make them attractive candidates for further preclinical and clinical development. The continued exploration of the marine environment, particularly of underexplored habitats and symbiotic relationships, is likely to unveil an even greater diversity of these fascinating molecules. Advances in analytical and spectroscopic techniques will further accelerate the process of their discovery and characterization. For drug development professionals, the unique scaffolds of marine-derived this compound diterpenes offer exciting opportunities for the design of novel therapeutics with improved efficacy and selectivity. The journey from the depths of the ocean to the pharmacy shelf is a long and challenging one, but the remarkable structural and biological diversity of marine this compound diterpenes suggests that it is a journey well worth undertaking.

References

- 1. mdpi.com [mdpi.com]

- 2. A Review of Diterpenes from Marine-Derived Fungi: 2009–2021 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound diterpenes: Natural source, stereochemical configuration, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Libertellenone T, a Novel Compound Isolated from Endolichenic Fungus, Induces G2/M Phase Arrest, Apoptosis, and Autophagy by Activating the ROS/JNK Pathway in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Isolation and Characterization of Novel Pimarane Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies for isolating and characterizing novel pimarane derivatives, a promising class of diterpenoids with a wide range of biological activities. The content herein is curated to assist researchers in navigating the complexities of natural product discovery and development, from initial extraction to final biological evaluation.

Introduction to this compound Diterpenoids

This compound diterpenoids are a large and structurally diverse family of natural products, primarily isolated from plants and fungi.[1] Their tricyclic core structure has been the subject of extensive research, leading to the discovery of numerous derivatives with significant pharmacological potential, including anti-inflammatory, antimicrobial, and cytotoxic activities.[2] This guide will focus on the practical aspects of isolating and characterizing novel this compound derivatives, with a particular emphasis on compounds sourced from fungi.

Isolation of Novel this compound Derivatives

The isolation of this compound derivatives from their natural sources is a multi-step process that requires careful optimization at each stage. A general workflow for this process is outlined below.

Caption: General workflow for the isolation and characterization of this compound derivatives.

Experimental Protocol: Fungal Fermentation and Extraction

This protocol is a representative example for the cultivation of a fungus, such as Eutypella sp., and the subsequent extraction of its secondary metabolites.

-

Fungal Strain and Culture Preparation: The fungal strain (e.g., Eutypella sp. D-1) is maintained on Potato Dextrose Agar (B569324) (PDA) plates. A small piece of the agar with mycelium is used to inoculate a seed culture in Potato Dextrose Broth (PDB). The seed culture is incubated for 3-5 days at 28°C with shaking at 180 rpm.

-

Large-Scale Fermentation: The seed culture is then transferred to a larger volume of PDB medium. The production culture is incubated for 10-14 days at 28°C with shaking at 180 rpm.

-

Extraction: After incubation, the culture broth is separated from the mycelium by filtration. The broth is then extracted three times with an equal volume of ethyl acetate. The organic layers are combined and evaporated under reduced pressure to yield the crude extract.

Experimental Protocol: Isolation and Purification

The crude extract is a complex mixture of compounds that requires further separation to isolate the this compound derivatives.

-

Column Chromatography: The crude extract is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing compounds of interest are further purified by preparative HPLC. A C18 column is commonly used with a mobile phase consisting of a gradient of methanol (B129727) and water. The elution is monitored by a UV detector, and peaks corresponding to individual compounds are collected.

Characterization of Novel this compound Derivatives

Once a pure compound is isolated, its chemical structure and biological activity are determined.

Structural Elucidation

The precise chemical structure of a novel compound is determined using a combination of spectroscopic techniques.

Table 1: Spectroscopic Data for a Hypothetical Novel this compound Derivative

| Technique | Data | Interpretation |

| HRESIMS | m/z [M+H]⁺ calculated for C₂₀H₃₀O₃: 319.2273, found: 319.2270 | Molecular formula established as C₂₀H₃₀O₃ |

| ¹H NMR | δ 5.80 (dd, J=17.5, 10.5 Hz, 1H), 5.05 (d, J=17.5 Hz, 1H), 4.95 (d, J=10.5 Hz, 1H), 3.85 (m, 1H), 1.25 (s, 3H), 1.05 (s, 3H), 0.95 (s, 3H) | Presence of a vinyl group, hydroxylated methine, and three methyl groups |

| ¹³C NMR | δ 148.5, 111.2, 78.5, 55.4, 48.7, 42.1, 39.8, 38.5, 36.7, 33.2, 28.9, 25.4, 21.8, 18.7, 16.5 | Carbon skeleton consistent with a this compound-type diterpenoid |

| 2D NMR | COSY, HSQC, HMBC correlations | Elucidation of the connectivity of the carbon skeleton and the position of functional groups |

Experimental Protocol: 2D NMR Analysis

2D NMR experiments are crucial for assembling the structure of a novel compound.

-

Sample Preparation: 5-10 mg of the purified compound is dissolved in 0.5 mL of a deuterated solvent (e.g., CDCl₃ or CD₃OD) in a 5 mm NMR tube.

-

Data Acquisition: A suite of 2D NMR spectra is acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher). Standard Bruker pulse programs are typically used.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is key for connecting different parts of the molecule.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons, which helps to determine the relative stereochemistry.

-

-

Data Analysis: The spectra are processed and analyzed using appropriate software (e.g., MestReNova, TopSpin). The correlations observed in the 2D spectra are used to piece together the molecular structure.

Biological Characterization

The biological activity of novel this compound derivatives is assessed using various in vitro assays.

Table 2: Biological Activity of Selected this compound Derivatives

| Compound | Source Organism | Biological Activity | IC₅₀ / MIC (µM) | Reference |

| Libertellenone H | Eutypella sp. | Cytotoxicity (K562 cells) | 7.67 | [3] |

| Eutypenoids A-C | Eutypella sp. | Immunosuppressive activity | - | [4] |

| Scoparanes C-G | Eutypella scoparia | Cytotoxicity (MCF-7 cells) | 25.6 - 85.5 | [5] |

| Talascortenes C-G | Talaromyces scorteus | Antibacterial (E. coli) | 1 - 16 | [6] |

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.

-

Cell Seeding: Cancer cells (e.g., A549, HeLa, MCF-7) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours.

-

Compound Treatment: The cells are treated with various concentrations of the this compound derivative (typically from 0.1 to 100 µM) and incubated for another 48-72 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells, and the IC₅₀ value is determined.

Signaling Pathway Analysis

Understanding the mechanism of action of a bioactive compound often involves investigating its effect on cellular signaling pathways. Some this compound derivatives have been shown to modulate the NF-κB signaling pathway, a key regulator of inflammation.

Caption: Inhibition of the NF-κB signaling pathway by a this compound derivative.

This diagram illustrates how a this compound derivative can inhibit the IKK complex, preventing the phosphorylation and subsequent degradation of IκBα. This leads to the sequestration of the NF-κB (p50/p65) complex in the cytoplasm, thereby inhibiting the transcription of pro-inflammatory genes in the nucleus.

Conclusion

The isolation and characterization of novel this compound derivatives is a challenging yet rewarding field of research. The diverse biological activities of these compounds make them attractive candidates for drug discovery and development. This guide has provided a detailed overview of the key experimental protocols and data analysis techniques involved in this process. By following these methodologies, researchers can effectively explore the rich chemical diversity of this compound diterpenoids and unlock their therapeutic potential.

References

- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 6. mdpi.com [mdpi.com]

A Deep Dive into Pimarane and Isopimarane: A Technical Guide to their Stereochemical Differences

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pimarane and isothis compound (B1252804) diterpenes represent a large and structurally diverse class of natural products with a wide range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects.[1][2][3] Their shared tricyclic carbon skeleton presents a significant challenge in structural elucidation, particularly in distinguishing between stereoisomers. This technical guide provides an in-depth analysis of the core stereochemical differences between this compound and isothis compound, focusing on the critical C-13 position. We will explore the key experimental techniques used for their differentiation, including detailed protocols and comparative data, to aid researchers in the unambiguous identification of these important compounds.

The Core Stereochemical Distinction: C-13 Epimers

The fundamental difference between the this compound and isothis compound skeletons lies in the stereochemistry at the C-13 chiral center. Pimaranes possess an α-oriented substituent at C-13 (typically a vinyl or ethyl group) and a β-oriented methyl group (C-17). Conversely, isopimaranes feature a β-oriented substituent at C-13 and an α-oriented methyl group (C-17). This epimeric relationship at C-13 is the defining characteristic that distinguishes these two classes of diterpenes.[1][4]

Data Presentation: Spectroscopic and Physical Data

The stereochemical variance at C-13 profoundly influences the spectroscopic and physical properties of this compound and isothis compound diterpenes. The following tables summarize key quantitative data used for their differentiation.

Table 1: Comparative ¹³C NMR Chemical Shifts (δ) of this compound and Isothis compound Skeletons

| Carbon | This compound (Representative) | Isothis compound (Representative) | Key Observations |

| C-13 | ~38-40 ppm | ~38-40 ppm | Similar chemical shifts, not a primary diagnostic marker. |

| C-14 | ~45-47 ppm | ~45-47 ppm | Minor differences, not consistently diagnostic. |

| C-15 | ~148-150 ppm (vinyl CH) | ~148-150 ppm (vinyl CH) | Dependent on the C-13 substituent, not the core skeleton. |

| C-16 | ~110-112 ppm (vinyl CH₂) | ~110-112 ppm (vinyl CH₂) | Dependent on the C-13 substituent, not the core skeleton. |

| C-17 | ~28-30 ppm | ~22-25 ppm | Highly diagnostic. The C-17 methyl in pimaranes is deshielded compared to isopimaranes. [1][2] |

Table 2: Optical Rotation of this compound vs. Isothis compound Derivatives

| Compound | Specific Rotation ([α]D) | Solvent | Reference |

| Pimaric Acid | +75° | Chloroform | [Generic Value] |

| Isopimaric Acid | 0° to slightly negative | Chloroform | [Generic Value] |

Note: Specific rotation values can vary significantly based on the specific derivative and solvent used. The values presented are illustrative of the general trend.

Mandatory Visualization

Stereochemical Difference at C-13

Caption: Core stereochemical difference between this compound and isothis compound at the C-13 position.

Experimental Workflow for Differentiation

Caption: A typical experimental workflow for the differentiation of this compound and isothis compound isomers.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible differentiation of this compound and isothis compound isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the relative stereochemistry, with a focus on the C-13 position, through the analysis of ¹³C chemical shifts and Nuclear Overhauser Effect (NOE) correlations.

Methodology:

-

Sample Preparation:

-

Dissolve 5-10 mg of the purified diterpene in approximately 0.5 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Data Acquisition:

-

¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. Key parameters include a 90° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

DEPT (Distortionless Enhancement by Polarization Transfer): Perform DEPT-135 and DEPT-90 experiments to differentiate between CH, CH₂, and CH₃ groups. This is crucial for the unambiguous assignment of the C-17 methyl signal.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a 2D NOESY spectrum to establish through-space correlations between protons. A mixing time of 500-800 ms (B15284909) is typically used for molecules of this size.

-

-

Data Analysis:

-

¹³C Spectrum: Identify the chemical shift of the C-17 methyl group. A value around 28-30 ppm is indicative of a this compound, while a value around 22-25 ppm suggests an isothis compound.[1][2]

-

NOESY Spectrum: Look for key NOE correlations. For example, in an isothis compound, an NOE between H-17 (the α-methyl) and other α-protons on the B-ring can help confirm its stereochemistry. Conversely, in a this compound, the β-oriented C-17 methyl will show different NOE correlations.[5][6]

-

Single-Crystal X-ray Crystallography

Objective: To determine the absolute three-dimensional structure of the molecule, providing definitive proof of its stereochemistry.

Methodology:

-

Crystallization:

-

Grow single crystals of the purified diterpene suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

-

Data Collection:

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles. The Flack parameter is a critical value for determining the absolute configuration from the diffraction data of a chiral molecule.[8]

-

Electronic Circular Dichroism (ECD) Spectroscopy

Objective: To determine the absolute configuration of the molecule by comparing the experimental ECD spectrum with theoretically calculated spectra.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the purified diterpene in a suitable transparent solvent (e.g., methanol, acetonitrile). The concentration should be adjusted to give an absorbance of less than 1.0 in the UV-Vis spectrum.

-

-

Data Acquisition:

-

Record the ECD spectrum over a suitable wavelength range (typically 200-400 nm) using a CD spectropolarimeter.

-

-

Computational Modeling and Spectral Calculation:

-

Data Analysis:

Conclusion

The differentiation of this compound and isothis compound diterpenes is a critical task in natural product chemistry and drug discovery. While both share a common tricyclic core, the stereochemistry at C-13 gives rise to distinct spectroscopic and physical properties. A multi-pronged analytical approach, combining the diagnostic power of ¹³C NMR, the definitive structural information from X-ray crystallography, and the stereochemical insights from ECD spectroscopy, is essential for the unambiguous structural elucidation of these fascinating and biologically active molecules. This guide provides the foundational knowledge and detailed experimental frameworks necessary for researchers to confidently tackle the stereochemical challenges presented by the this compound and isothis compound families.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound diterpenes: Natural source, stereochemical configuration, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Chukranoids A–I, isothis compound diterpenoids from Chukrasia velutina - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Crystallization and X-ray diffraction analysis of a putative bacterial class I labdane-related diterpene synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cjnmcpu.com [cjnmcpu.com]

- 10. researchgate.net [researchgate.net]

- 11. Determination of Absolute Configuration of Natural Products: Theoretical Calculation of Electronic Circular Dichroism as a Tool - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ent-pimarane Diterpenoids from Medicinal Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ent-pimarane diterpenoids are a class of naturally occurring chemical compounds characterized by a tricyclic skeleton. Found in a variety of medicinal plants, these molecules have garnered significant attention from the scientific community due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of ent-pimarane diterpenoids, focusing on their sources, isolation, and biological activities, with a special emphasis on their anti-inflammatory, cytotoxic, and antimicrobial properties. Detailed experimental protocols and mechanistic insights into their modes of action are also presented to aid researchers in the fields of natural product chemistry, pharmacology, and drug discovery.

Sources of Ent-pimarane Diterpenoids

Ent-pimarane diterpenoids have been isolated from a range of medicinal plants across different families. Some of the notable plant sources include:

-

Siegesbeckia species: Plants belonging to the genus Siegesbeckia, such as S. pubescens, S. orientalis, and S. glabrescens, are rich sources of ent-pimarane diterpenoids. These plants have a long history of use in traditional medicine for treating inflammatory conditions.[1][2]

-

Kaempferia species: Various species of the Kaempferia genus, including K. champasakensis, are known to produce pimarane-type diterpenoids with cytotoxic activities.[3]

-

Orthosiphon stamineus: This plant, commonly known as "cat's whiskers," is used in traditional medicine for its diuretic and anti-inflammatory properties and has been found to contain this compound-type diterpenes.

-

Croton species: Plants from the Croton genus have also been identified as sources of ent-pimarane diterpenoids.

Isolation and Purification of Ent-pimarane Diterpenoids

The isolation of ent-pimarane diterpenoids from plant material is a multi-step process that involves extraction, fractionation, and chromatography. A general workflow for this process is outlined below.

References

The Pharmacological Potential of Pimarane Compounds: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pimarane-type diterpenes, a diverse class of natural products found in plants and fungi, are emerging as a promising source of lead compounds in drug discovery.[1][2][3] Possessing a characteristic tricyclic skeleton, these compounds exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3] Their diverse biological effects are attributed to their ability to modulate key cellular signaling pathways, such as NF-κB, MAP Kinase, and PI3K/Akt, and to induce apoptosis in cancer cells. This technical guide provides an in-depth overview of the pharmacological potential of this compound compounds, detailing their mechanisms of action, summarizing quantitative data on their bioactivities, and providing comprehensive experimental protocols for their investigation.

Introduction to this compound Diterpenes

This compound diterpenes are characterized by a tricyclic carbon skeleton derived from the precursor geranylgeranyl pyrophosphate.[1] Variations in the stereochemistry at key carbon atoms and the presence of different functional groups contribute to the vast structural diversity within this class of compounds, leading to a wide range of biological activities.[1] This structural diversity makes them attractive candidates for the development of novel therapeutics with potentially unique mechanisms of action.

Pharmacological Activities and Mechanisms of Action

This compound compounds have demonstrated significant potential in several key therapeutic areas. Their biological activities are often linked to their ability to interfere with critical cellular processes and signaling cascades.

Anticancer Activity

Numerous this compound diterpenes have exhibited potent cytotoxic effects against a variety of cancer cell lines.[4] Their anticancer activity is often mediated through the induction of apoptosis, or programmed cell death.

Mechanism of Action: Apoptosis Induction

This compound compounds can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A key mechanism involves the activation of caspases, a family of proteases that execute the apoptotic process. Specifically, this compound diterpenes have been shown to induce the activation of initiator caspases, such as caspase-9 (intrinsic pathway) and caspase-8 (extrinsic pathway), which in turn activate the executioner caspase, caspase-3.[5][6] Activated caspase-3 is responsible for the cleavage of cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[6]

Anti-inflammatory Activity

This compound diterpenes have demonstrated significant anti-inflammatory properties by inhibiting the production of key inflammatory mediators.[7]

Mechanism of Action: Inhibition of Inflammatory Pathways

The anti-inflammatory effects of this compound compounds are largely attributed to their ability to suppress the NF-κB (Nuclear Factor kappa B) signaling pathway.[8] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This compound compounds can inhibit the activation of NF-κB, thereby preventing the transcription of these inflammatory mediators.[8]

Furthermore, some this compound diterpenes have been shown to modulate the MAP Kinase (Mitogen-Activated Protein Kinase) and PI3K/Akt (Phosphatidylinositol 3-kinase/Protein Kinase B) signaling pathways, which are also involved in the inflammatory response.[1][8] By interfering with these pathways, this compound compounds can further attenuate the inflammatory cascade.

Antimicrobial Activity

Several this compound diterpenes have shown promising activity against a range of pathogenic bacteria and fungi.[9] Their antimicrobial effects are often evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Antiviral Activity

This compound compounds have also been investigated for their potential as antiviral agents.[10] Studies have reported their activity against various viruses, highlighting their potential for the development of new antiviral therapies.[10]

Quantitative Data on Bioactivities

The following tables summarize the reported cytotoxic, anti-inflammatory, and antimicrobial activities of selected this compound compounds.

Table 1: Cytotoxic Activity of this compound Diterpenes (IC50 values in µM)

| Compound | Cell Line | IC50 (µM) | Reference |

| Libertellenone H | PANC-1 | 3.31 - 44.1 | [1] |

| Libertellenone M | K562 | 7.67 | [1] |

| Libertellenone M | Glioblastoma stem-like cells | 18 | [1] |

| Scopararane C | MCF-7 | 35.9 | [1] |

| Scopararane D | MCF-7 | 25.6 | [1] |

| Aspergilone A | KB | 3.51 (µg/mL) | [1] |

| Kaempferiol I | A549 | 44.78 | [4] |

| Kaempferiol I | HeLa | 25.97 | [4] |

| Kaempferiol I | MCF-7 | 41.39 | [4] |

Table 2: Anti-inflammatory Activity of this compound Diterpenes (IC50 values in µM)

| Compound | Assay | IC50 (µM) | Reference |

| Libertellenone J | NO production in RAW264.7 cells | 2.2 - 10.2 | [1] |

Table 3: Antimicrobial Activity of this compound Diterpenes (MIC values in µg/mL)

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Aspewentin D, F, G, H | Edwardsiella tarda | 4.0 | [1] |

| Aspewentin D, F, G, H | Micrococcus luteus | 4.0 | [1] |

| Aspewentin D, F, G, H | Pseudomonas aeruginosa | 4.0 | [1] |

| Aspewentin D, G | Fusarium graminearum | 2.0 - 4.0 | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the pharmacological potential of this compound compounds.

Isolation and Purification of this compound Diterpenes

The isolation of this compound diterpenes from plant material typically involves a multi-step process of extraction and chromatographic separation.

Protocol:

-

Extraction: The dried and powdered plant material is extracted with a suitable organic solvent (e.g., methanol, ethanol, or a mixture of solvents) using techniques such as maceration or Soxhlet extraction.[11][12]

-

Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning with immiscible solvents of increasing polarity (e.g., hexane, ethyl acetate, and butanol) to separate compounds based on their polarity.

-

Column Chromatography: The resulting fractions are further separated by column chromatography using stationary phases like silica (B1680970) gel or Sephadex, with a gradient of mobile phase solvents.[4]

-

Purification: Final purification of the isolated compounds is achieved using techniques such as preparative High-Performance Liquid Chromatography (HPLC) or preparative Thin-Layer Chromatography (TLC).[11]

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic effects of compounds.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the this compound compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

Anti-inflammatory Assay (Nitric Oxide Production)

This assay measures the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Protocol:

-

Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate and treat with different concentrations of the this compound compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response and incubate for 24 hours.

-

Griess Assay: Collect the cell culture supernatant and mix it with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

-

Absorbance Measurement: After a short incubation period, measure the absorbance at 540 nm. The absorbance is proportional to the amount of nitrite (B80452) (a stable product of NO) in the supernatant.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Protocol:

-

Serial Dilution: Prepare a series of two-fold dilutions of the this compound compound in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Inoculate each well with a standardized suspension of the test microorganism.

-

Incubation: Incubate the plate under appropriate conditions (temperature and time) for the growth of the microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Antiviral Assay (Plaque Reduction Assay)

This assay is used to determine the ability of a compound to inhibit the replication of a virus.[10]

Protocol:

-

Cell Monolayer: Grow a confluent monolayer of susceptible host cells in a multi-well plate.

-

Virus Infection: Infect the cell monolayer with a known amount of virus in the presence of various concentrations of the this compound compound.

-

Overlay: After an adsorption period, remove the virus-compound mixture and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) to restrict the spread of the virus.

-

Incubation and Staining: Incubate the plates for several days to allow for the formation of plaques (zones of cell death). Then, fix and stain the cells with a dye (e.g., crystal violet) to visualize the plaques.

-

Plaque Counting: Count the number of plaques in each well. The reduction in the number of plaques in the presence of the compound compared to the control indicates antiviral activity.

Conclusion and Future Perspectives

This compound diterpenes represent a rich and diverse source of bioactive molecules with significant potential for the development of new drugs. Their demonstrated anticancer, anti-inflammatory, antimicrobial, and antiviral activities, coupled with their ability to modulate key signaling pathways, make them compelling candidates for further investigation. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore the therapeutic potential of this fascinating class of natural products. Future research should focus on elucidating the precise molecular targets of these compounds, optimizing their pharmacological properties through medicinal chemistry efforts, and evaluating their efficacy and safety in preclinical and clinical studies.

References

- 1. researchgate.net [researchgate.net]

- 2. Separation and purification of plant terpenoids from biotransformation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jsmcentral.org [jsmcentral.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of Caspase 3 and Caspase 9 Mediated Apoptosis: A Multimodal Therapeutic Target in Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regulation of the PTEN/PI3K/AKT pathway in RCC using the active compounds of natural products in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Use of Inhibitors in the Study of MAP Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. academeresearchjournals.org [academeresearchjournals.org]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

A Comprehensive Review of Pimarane Diterpenes (2000-2023): From Natural Sources to Pharmacological Insights

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pimarane diterpenes, a diverse class of tricyclic diterpenoids, have garnered significant attention in the scientific community over the past two decades. Primarily isolated from terrestrial plants, fungi, and marine organisms, these compounds exhibit a wide spectrum of biological activities, making them promising candidates for drug discovery and development. This technical guide provides a comprehensive review of the literature on this compound diterpenes from 2000 to 2023, focusing on their sources, biological activities with quantitative data, detailed experimental protocols for key assays, and the signaling pathways they modulate.

Structural Diversity and Sources of this compound Diterpenes

This compound diterpenes are characterized by a tricyclic carbon skeleton. Based on the stereochemistry at key chiral centers, they are classified into four main types: this compound, isothis compound, ent-pimarane, and ent-isothis compound.[1][2] These compounds are widespread secondary metabolites found in numerous plant families, as well as in various fungal and marine species.[1][2][3] Fungi, in particular, have been identified as a prolific source of this compound diterpenes with novel structures and significant bioactivities.[4][5]

Biological Activities of this compound Diterpenes

This compound diterpenes have demonstrated a remarkable array of pharmacological effects, including cytotoxic, anti-inflammatory, and antimicrobial activities.[1][2] The following tables summarize the quantitative data for some of the most studied this compound diterpenes and their derivatives.

Cytotoxic Activity

The cytotoxic potential of this compound diterpenes against various cancer cell lines has been extensively investigated, with many compounds exhibiting significant inhibitory effects. The half-maximal inhibitory concentration (IC50) values for several this compound diterpenes are presented in Table 1.

Table 1: Cytotoxic Activity of this compound Diterpenes (IC50 values)

| Compound | Source Organism | Cancer Cell Line | IC50 (µM) | Reference(s) |

| Compound 7 | Hypomyces subiculosus | A549 (Lung) | 44.5 | [3][5] |

| Libertellenone N | Eutypella sp. D-1 | K562 (Leukemia) | 7.67 | [3] |

| Libertellenone N | Eutypella sp. D-1 | MCF-7 (Breast) | 9.57 | [3] |

| Compounds 5 & 6 | Icacina sp. | MDA-MB-435 (Melanoma) | 2.91 - 7.60 | [3] |

| Compounds 5 & 6 | Icacina sp. | MDA-MB-231 (Breast) | 1.48 - 3.23 | [3] |

| Compounds 5 & 6 | Icacina sp. | OVCAR3 (Ovarian) | 1.48 - 3.23 | [3] |

| Scopararane C | Eutypella scoparia | MCF-7 (Breast) | 35.9 | [4] |

| Scopararane D | Eutypella scoparia | MCF-7 (Breast) | 25.6 | [4] |

| Scopararane I | Eutypella sp. | Various | 13.6 - 83.9 | [4] |

| Libertellenone M | Stilbella fimetaria | Glioblastoma stem-like cells | 18 | [4] |

| Libertellenone D | Libertella sp. | Various | 0.76 | [4] |

| Kaempferiol I | Kaempferia champasakensis | A549 (Lung) | 44.78 | [6][7] |

| Kaempferiol I | Kaempferia champasakensis | HeLa (Cervical) | 25.97 | [6][7] |

| Kaempferiol I | Kaempferia champasakensis | MCF-7 (Breast) | 41.39 | [6][7] |

Anti-inflammatory Activity

Several this compound diterpenes have shown potent anti-inflammatory properties, often by inhibiting the production of inflammatory mediators like nitric oxide (NO) and modulating key signaling pathways such as NF-κB.

Table 2: Anti-inflammatory Activity of this compound Diterpenes

| Compound | Source Organism | Assay | IC50 (µM) | Reference(s) |

| 13-oxo-8(14)-podocarpen-18-oic acid | Pinus pinaster | NF-κB Inhibition | 3.90 - 12.06 | [3][8] |

| Pimaric acid | Pinus pinaster | NF-κB Inhibition | 17.98 (HBEC3-KT), 23.96 (MRC-5) | [9] |

| Isopimaric acid | Pinus pinaster | NF-κB Inhibition | 10.79 (HBEC3-KT), 17.37 (MRC-5) | [9] |

Antimicrobial Activity

The antimicrobial potential of this compound diterpenes against a range of pathogenic bacteria has been well-documented. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of a compound that inhibits visible growth of a microorganism, are summarized in Table 3.

Table 3: Antimicrobial Activity of this compound Diterpenes (MIC values)

| Compound | Source Organism | Microorganism | MIC (µg/mL) | Reference(s) |

| ent-pimara-8(14),15-dien-19-oic acid | Viguiera arenaria | Various endodontic bacteria | 1 - 10 | [1][10] |

| ent-8(14),15-pimaradien-3β-ol | Viguiera arenaria | Various endodontic bacteria | 1 - 10 | [1][10] |

| ent-pimara-8(14),15-dien-19-oic acid sodium salt | Viguiera arenaria | Various endodontic bacteria | 1 - 10 | [1][10] |

| Pimaric acid | Viguiera arenaria | Various oral pathogens | 2 - 8 | [2] |

| ent-8(14),15-pimaradien-3β-ol | Viguiera arenaria | Various oral pathogens | 2 - 8 | [2] |

| 7-oxo-dehydroabietic acid | Pinus pinaster | S. aureus, S. pneumoniae, K. pneumoniae, P. aeruginosa | 12.80 - 25.55 (µM) | [3][8] |

| 13-oxo-8(14)-podocarpen-18-oic acid | Pinus pinaster | S. aureus, S. pneumoniae, K. pneumoniae, P. aeruginosa | 9.80 - 24.31 (µM) | [3][8] |

| Libertellenone G | Eutypella sp. D-1 | E. coli, B. subtilis, S. aureus | 16 | [3] |

Experimental Protocols

This section provides detailed methodologies for the key in vitro assays used to evaluate the biological activities of this compound diterpenes.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

-

Target cancer cell lines (e.g., A549, MCF-7, HeLa)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

-

96-well flat-bottom plates

-

This compound diterpene stock solution (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[11]

-

Compound Treatment: Prepare serial dilutions of the this compound diterpene in culture medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO) and an untreated control (medium only).[11]

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[11]

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[11][12]

-

Absorbance Measurement: Gently shake the plate to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.[13]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.

Anti-inflammatory Assay (Nitric Oxide Assay in RAW 264.7 Cells)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

-

RAW 264.7 macrophage cell line

-

Complete cell culture medium (DMEM)

-

96-well plates

-

This compound diterpene stock solution (in DMSO)

-

Lipopolysaccharide (LPS) from E. coli

-

Griess reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)

-

Sodium nitrite (B80452) (NaNO2) standard solution

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 × 10^5 cells/well and incubate for 24 hours.[14][15]

-

Compound Treatment: Treat the cells with various concentrations of the this compound diterpene for 1 hour.[15]

-

LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for another 24 hours.[14][15]

-

Nitrite Measurement: Collect 50 µL of the cell culture supernatant and mix it with 50 µL of the Griess reagent in a new 96-well plate.[14]

-

Incubation and Absorbance Reading: Incubate the plate at room temperature for 10-15 minutes and measure the absorbance at 540 nm.[16]

-

Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples from the standard curve and determine the percentage of NO inhibition compared to the LPS-stimulated control.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

-

Test microorganism strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Sterile 96-well microtiter plates

-

This compound diterpene stock solution (in a suitable solvent like DMSO)

-

Positive control antibiotic

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Preparation of Dilutions: Prepare serial two-fold dilutions of the this compound diterpene in the broth medium in the wells of a 96-well plate. The final volume in each well is typically 100 µL.[17][18]

-

Inoculum Preparation: Prepare a bacterial inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of about 5 x 10^5 CFU/mL in the wells.[17]

-

Inoculation: Add 100 µL of the standardized bacterial inoculum to each well containing the compound dilutions. This will result in a final volume of 200 µL and a final bacterial concentration of approximately 2.5 x 10^5 CFU/mL. Include a growth control well (broth and inoculum only) and a sterility control well (broth only).[17]

-

Incubation: Incubate the plates at 37°C for 18-24 hours.[18]

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[17]

Signaling Pathways and Experimental Workflows